

Reproducibility of Published Data on Theliatinib Tartrate: A Comparative Analysis

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Compound of Interest

Compound Name: *Theliatinib tartrate*

Cat. No.: *B12404286*

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An assessment of the reproducibility of published data on **Theliatinib tartrate** presents a nuanced challenge due to the limited availability of comprehensive clinical trial results in peer-reviewed literature. Initial database searches for "Theliatinib" reveal a compound also known as Xiliertinib or HMPL-309, a potent inhibitor of the epidermal growth factor receptor (EGFR). However, the phonetic similarity to "Olverembatinib" (HQP1351), a third-generation BCR-ABL inhibitor, may lead to confusion. To provide a thorough guide, this report addresses both compounds, presenting the available data for each and comparing them to relevant alternatives in their respective classes.

Section 1: Theliatinib (Xiliertinib, HMPL-309) as an EGFR Inhibitor

Theliatinib is an investigational, orally available, ATP-competitive inhibitor of EGFR.[1] Unlike third-generation EGFR inhibitors that primarily target resistance mutations like T790M, Theliatinib was designed with a strong affinity for wild-type EGFR.[2] Its development was aimed at treating solid tumors with high EGFR activation, such as esophageal and head and neck cancers.[2] However, the clinical development of Theliatinib appears to have been discontinued after Phase 1, limiting the amount of publicly available and reproducible clinical data.[3]

Preclinical Efficacy of Theliatinib

A significant portion of the available data on Theliatinib comes from a preclinical study using patient-derived xenograft (PDX) models of esophageal cancer.[4] This study provides the most detailed insights into its mechanism and anti-tumor activity.

Parameter	Theliatinib	Gefitinib	Erlotinib
Ki (wild-type EGFR)	0.05 nM	0.35 nM	0.38 nM
IC50 (wild-type EGFR)	3 nM	-	-
IC50 (EGFR T790M/L858R)	22 nM	-	-
Tumor Growth Inhibition	Up to 100% in high EGFR expression models	Significantly less effective than Theliatinib in the same models	-

Table 1: Preclinical inhibitory activity of Theliatinib against EGFR.[4][5]

Experimental Protocols: Preclinical Evaluation of Theliatinib

The primary source of reproducible preclinical data for Theliatinib outlines the following methodologies:[4]

- **Enzyme Kinetics:** The inhibitory activity (Ki) of Theliatinib against wild-type EGFR was determined using the Z-Lye™ method. The assay measured the inhibition of EGFR kinase in the presence of varying ATP concentrations to establish that Theliatinib is an ATP-competitive inhibitor.
- **Cell-Based Assays:** The potency of Theliatinib on EGFR phosphorylation and cell viability was assessed in multiple EGFR-dependent cell lines to determine IC50 values.
- **In Vivo Studies:** Patient-derived xenograft (PDX) models from esophageal cancer patients were established in nude mice. Theliatinib was administered orally at clinically relevant

doses, and tumor volume was measured to evaluate anti-tumor efficacy. Target inhibition was confirmed by analyzing EGFR phosphorylation in tumor tissues post-treatment.

Comparison with Third-Generation EGFR Inhibitors: Osimertinib and Aumolertinib

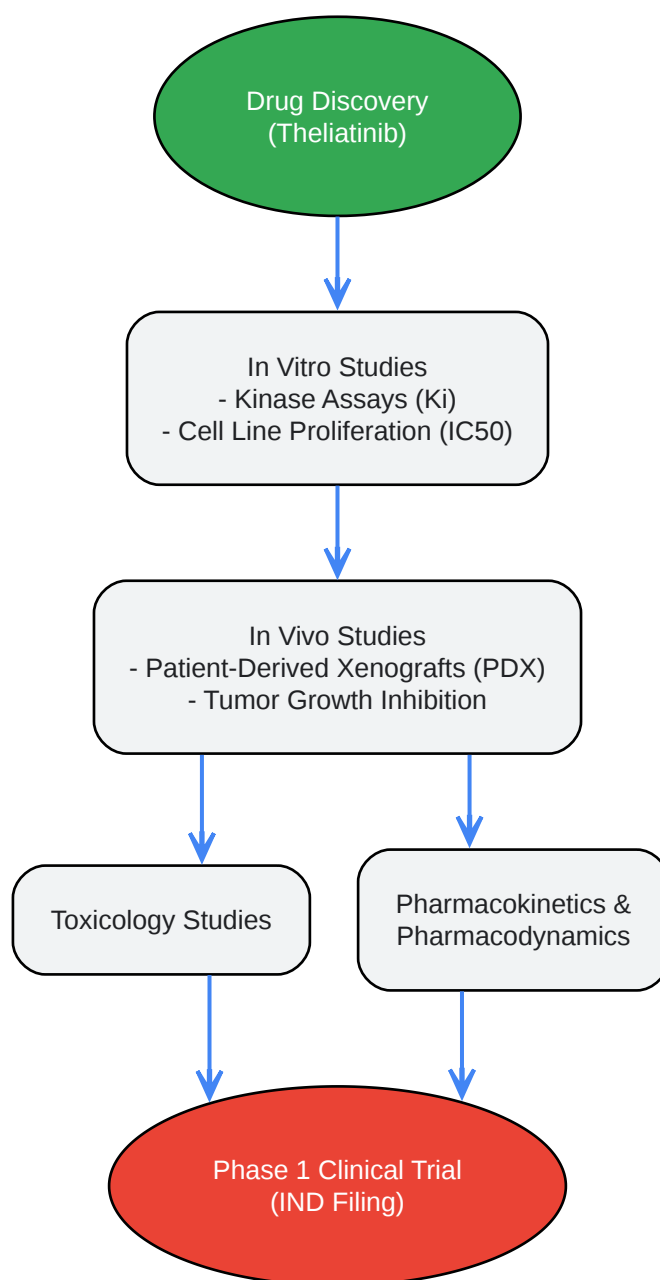
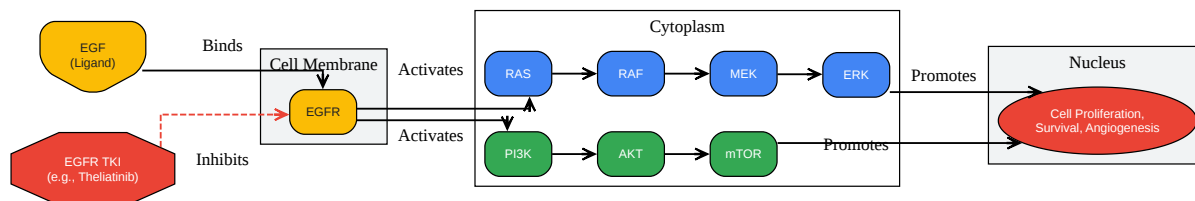
Given the limited clinical data for Theliatinib, a direct comparison of its clinical reproducibility is not feasible. However, a comparison of its intended therapeutic class with established third-generation EGFR inhibitors, Osimertinib and Aumolertinib, highlights the current standard of care for EGFR-mutated non-small cell lung cancer (NSCLC).

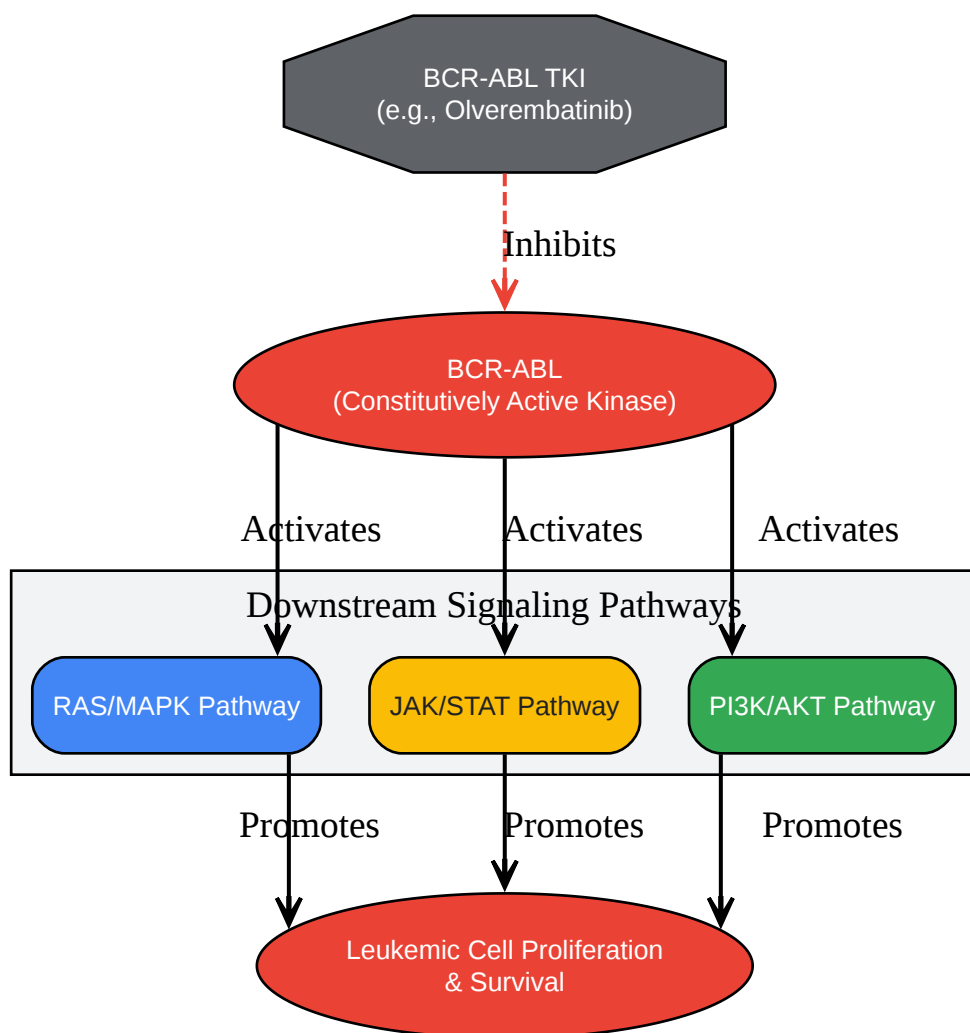
Drug	Mechanism of Action	Key Efficacy Data (First-Line NSCLC)
Theliatinib	Potent inhibitor of wild-type EGFR	Preclinical data shows tumor regression in high EGFR expression models. [4] Clinical data is limited.
Osimertinib	Irreversible inhibitor of EGFR sensitizing and T790M resistance mutations, while sparing wild-type EGFR. [6]	FLAURA trial: Median Progression-Free Survival (PFS) of 18.9 months. [7] FLAURA2 trial (with chemotherapy): Median Overall Survival (OS) of 47.5 months. [8]
Aumolertinib	Selective for mutant EGFR over wild-type EGFR, inhibiting both sensitizing and T790M resistance mutations. [9] [10]	AENEAS trial: Median PFS of 19.3 months. [11] Real-world data: Median PFS of 24.97 months. [12]

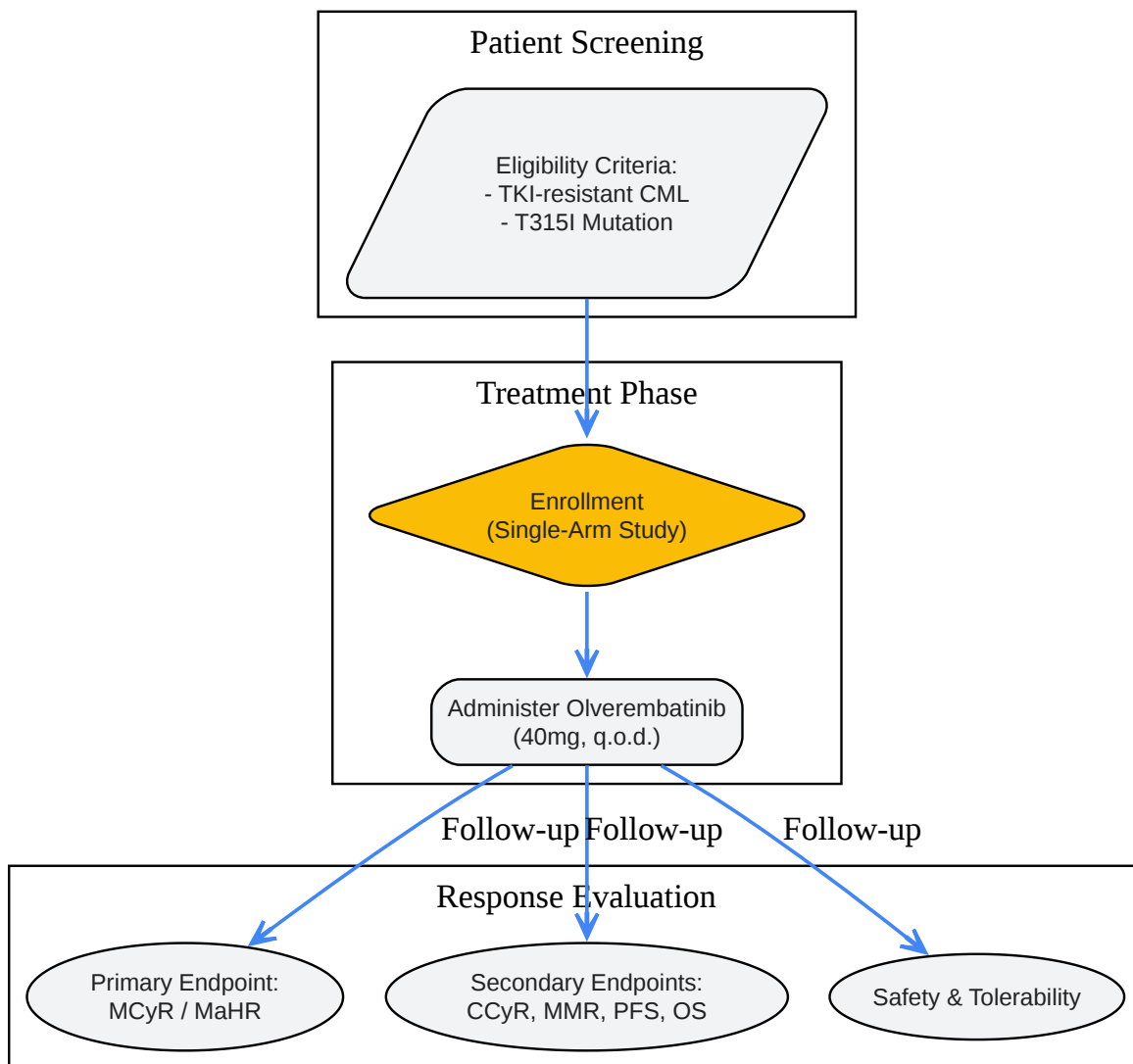
Table 2: Comparison of Theliatinib with Osimertinib and Aumolertinib.

Visualizing EGFR Signaling and Preclinical Evaluation

The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for their preclinical evaluation.







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